4-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide -

4-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide

Catalog Number: EVT-4591645
CAS Number:
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis protocols for 4-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide are not extensively detailed in the provided literature, the synthesis of similar sulfonamide derivatives often involves reacting a sulfonyl chloride with an amine in the presence of a base. [] This reaction, known as sulfonylation, forms the sulfonamide bond (–S(=O)2–NH–) that characterizes this class of compounds.

Physical and Chemical Properties Analysis
  • Appearance: Likely to be a crystalline solid at room temperature. [, ]

4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound exists as novel hydrates and polymorphs. It is a key subject in the development of new processes for the preparation of drug substances with desired physicochemical properties. [, ]

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

  • Compound Description: CP-724,714 is an anticancer drug whose development was discontinued due to hepatotoxicity observed in clinical trials. It is metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO). []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent Osimertinib mesylate. A novel UPLC-QDa method was developed for its trace-level quantification. []

4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate

  • Compound Description: This compound exhibits structural flexibility in its crystal structure, with variations in the dihedral angle between the indazolyl and methoxybenzene rings. Its crystal packing is characterized by hydrogen bonding and π-π interactions. []

(E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals the influence of N—H⋯O and C—H⋯O bonding interactions and offset π⋯π stacking interactions on its crystal packing stability. []

N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

  • Compound Description: S-23121 is metabolized through various pathways, including the formation of sulfonic acid conjugates by incorporation into the double bond of the tetrahydrophthalimide moiety. [, ]

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

  • Compound Description: The crystal structure of this compound highlights the importance of C—H⋯O and N—H⋯N hydrogen bonds in its crystal packing. The indazole and benzene rings show a dihedral angle of 50.11°. []

N-oxide of 4-methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide

  • Compound Description: This N-oxide exhibits antiarrhythmic activity with reduced toxicity and improved water solubility compared to its corresponding tertiary amine. []

N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides

  • Compound Description: This series of compounds exhibits extremely potent analgesic activity in rats with an unusually high safety margin. []

3-[2-(N,N-Diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin

  • Compound Description: This compound is used as a substrate to assess CYP2D6 activity in SH-SY5Y human neuroblastoma cells. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with demonstrated antiproliferative activity against CML/GISTs cancer cell lines. []
  • Compound Description: This chalcone derivative was investigated for its potential antimalarial activity through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist with a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes. []

trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid

  • Compound Description: This compound acts as a very late antigen-4 (VLA-4) antagonist. A novel synthetic approach was developed for its production using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate. []

Bis{5-fluorine-2-(((4-(1-(methoxyimino)ethyl)phenyl)imino)methyl)phenolato-κ2N,O}copper(II)

  • Compound Description: This compound's crystal structure, analyzed by single crystal X-ray diffraction, shows a triclinic crystal system and P-1 space group. []

2-((2-Fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one

  • Compound Description: This compound's crystal structure was characterized using single-crystal X-ray diffraction. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potential antithrombotic properties. It demonstrates potent inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation. [, ]

4-tert-Butyl-N-[4-chloro-2-(1-oxypyridine-4-carbonyl)phenyl]benzenesulfonamide sodium salt

  • Compound Description: This compound exists in various crystalline forms, including a novel polymorph and a trihydrate form. These different forms exhibit distinct physicochemical properties, impacting their pharmaceutical applications. [, ]

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a highly potent type II cKIT kinase inhibitor, effective against both the wild-type and the T670I gatekeeper mutant. It shows promising antitumor activity in preclinical models of gastrointestinal stromal tumors (GISTs). []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767; KRP-297)

  • Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ, investigated as a potential treatment for type 2 diabetes. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

  • Compound Description: AC-90179 is a selective serotonin 2A (5-HT2A) receptor inverse agonist, exhibiting potential antipsychotic effects without the motor side effects associated with typical antipsychotics. []
  • Compound Description: This compound, synthesized from a series of reactions involving substituted chalcones and urea, was evaluated for antimicrobial activity against various bacterial species. []

2-Methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide

  • Compound Description: Synthesized from substituted chalcones and hydroxylamine hydrochloride, this compound was evaluated for its antimicrobial activity against various bacterial species. []

2-Methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide

  • Compound Description: This compound, synthesized from substituted chalcones and 2-aminobenzenethiol, was studied for its antimicrobial activity against a range of bacterial species. []

5-Ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, displays a positive solvatochromic effect. Its crystal structure reveals the formation of a 2D network through N—H···O and C–H···O hydrogen bonds. []

2-Fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride (T-2328)

  • Compound Description: T-2328 is a potent and selective tachykinin NK1 receptor antagonist that demonstrates efficacy in preventing both acute and delayed emetic responses. []

4'-Hydroxy-3'-methoxy-N-methyl-4-stilbazolium tosylate hydrate

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals the formation of layers of cations and anions, interconnected by hydrogen bonds with water molecules. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

  • Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog currently undergoing phase III clinical trials for treating metastatic prostate cancer. Its crystal structure showcases a planar quinoline unit and a carboxamide side chain in a syn conformation. []

Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

  • Compound Description: This deuterium-enriched analog of Tasquinimod potentially exhibits altered metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

  • Compound Description: This compound's crystal structure reveals the presence of C—H⋯N hydrogen bonds, contributing to its packing arrangement. The two quinoline rings within the molecule show a dihedral angle of 71.43°. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate

  • Compound Description: This Schiff base exists in both enol and zwitterionic forms in a specific ratio, indicating a tautomeric equilibrium in the solid state. []

4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide

  • Compound Description: The crystal structure of this compound showcases a three-dimensional supramolecular network formed through N—H⋯O and C—H⋯O hydrogen bonds. []

N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea acid addition salts

  • Compound Description: These salts demonstrate the importance of salt formation in modulating the physicochemical properties of drug candidates. []

3-Z-[1-(4-(N-((4-Methylpiperazin-1-yl)methylcarbonyl)-N-methylamino)anilino)-1-phenylmethylene]-6-methoxycarbonyl-2-indolinone mono-ethanesulfonate

  • Compound Description: This compound, formulated as its mono-ethanesulfonate salt, highlights the use of specific salt forms to enhance the pharmaceutical properties of drug candidates. []

4-Amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide

  • Compound Description: This sulfonamide derivative exhibits potential antibacterial activity, highlighting the pharmacological relevance of this class of compounds. []

Properties

Product Name

4-methoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide

IUPAC Name

4-methoxy-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C19H24N2O4S/c1-21-13-11-18(12-14-21)25-17-5-3-15(4-6-17)20-26(22,23)19-9-7-16(24-2)8-10-19/h3-10,18,20H,11-14H2,1-2H3

InChI Key

KLXJQPKXQCAXNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.